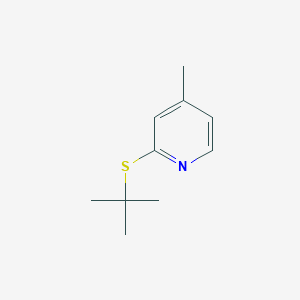![molecular formula C22H44O5S B098696 (Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate CAS No. 18366-27-3](/img/structure/B98696.png)
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate, commonly known as OMPHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMPHS is a derivative of oleic acid, which is a monounsaturated omega-9 fatty acid found in various plant and animal sources.
Applications De Recherche Scientifique
OMPHS has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. It has been used as a surfactant in the synthesis of nanoparticles, as well as a stabilizer for enzymes and proteins. OMPHS has also been studied for its potential use as a drug delivery vehicle, due to its ability to form micelles in aqueous solutions.
Mécanisme D'action
The mechanism of action of OMPHS is not fully understood. However, it is believed to interact with cell membranes, leading to changes in membrane structure and function. OMPHS has also been shown to interact with proteins, leading to changes in their conformation and activity.
Effets Biochimiques Et Physiologiques
OMPHS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of certain enzymes, such as acetylcholinesterase. OMPHS has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
OMPHS has several advantages for lab experiments, including its ability to form micelles in aqueous solutions, its stability in various pH and temperature conditions, and its biocompatibility. However, OMPHS also has limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for research on OMPHS. One area of research is the development of OMPHS-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of research is the study of OMPHS as a potential treatment for neurodegenerative diseases, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to understand the mechanism of action of OMPHS and its potential toxicity at high concentrations.
In conclusion, OMPHS is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OMPHS and its applications.
Méthodes De Synthèse
The synthesis method for OMPHS involves the reaction of oleic acid with chlorosulfonic acid, followed by the reaction with 1,3-propanediol. The resulting product is then treated with sodium hydroxide to obtain OMPHS. The purity of the final product can be improved by recrystallization.
Propriétés
Numéro CAS |
18366-27-3 |
|---|---|
Nom du produit |
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate |
Formule moléculaire |
C22H44O5S |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
Clé InChI |
CXECSFAECLYBNS-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Autres numéros CAS |
18366-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



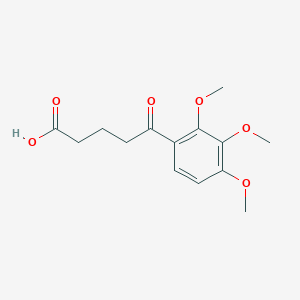
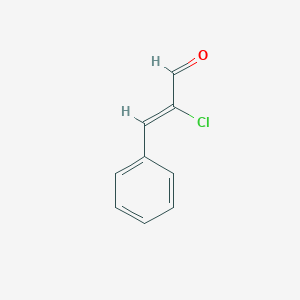
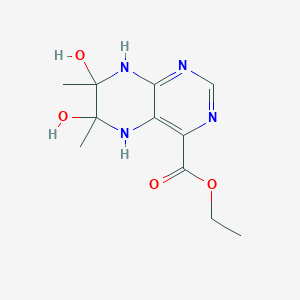
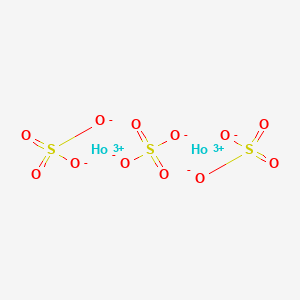
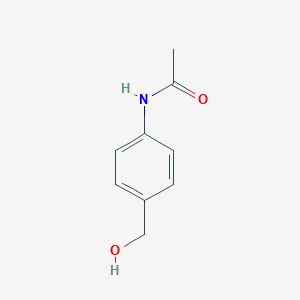
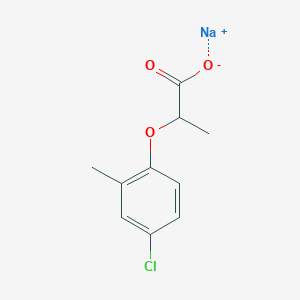
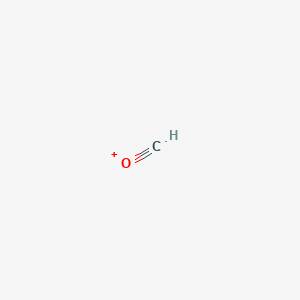
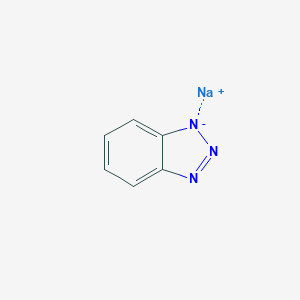
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)
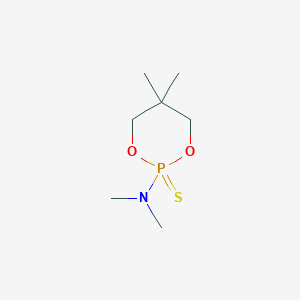
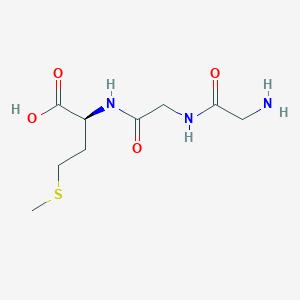
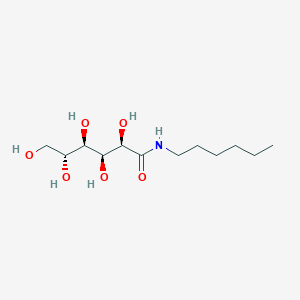
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
